1-Methyl-5-[[4-(2-methylpiperidin-1-yl)phenyl]methylcarbamoyl]pyrazole-4-carboxylic acid
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Overview
Description
1-Methyl-5-[[4-(2-methylpiperidin-1-yl)phenyl]methylcarbamoyl]pyrazole-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms
Preparation Methods
The synthesis of 1-Methyl-5-[[4-(2-methylpiperidin-1-yl)phenyl]methylcarbamoyl]pyrazole-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the piperidine moiety: This step involves the reaction of the pyrazole derivative with 2-methylpiperidine under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-Methyl-5-[[4-(2-methylpiperidin-1-yl)phenyl]methylcarbamoyl]pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Methyl-5-[[4-(2-methylpiperidin-1-yl)phenyl]methylcarbamoyl]pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-5-[[4-(2-methylpiperidin-1-yl)phenyl]methylcarbamoyl]pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-5-[[4-(2-methylpiperidin-1-yl)phenyl]methylcarbamoyl]pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: This compound shares the pyrazole core but differs in its functional groups and applications.
1-(1-Methyl-4-piperidinyl)piperazine: This compound has a similar piperidine moiety but lacks the pyrazole ring.
Various indole derivatives: These compounds share some structural similarities and are also used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-5-[[4-(2-methylpiperidin-1-yl)phenyl]methylcarbamoyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13-5-3-4-10-23(13)15-8-6-14(7-9-15)11-20-18(24)17-16(19(25)26)12-21-22(17)2/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,20,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDAZCHOXHBEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC=C(C=C2)CNC(=O)C3=C(C=NN3C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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